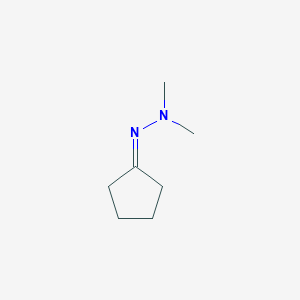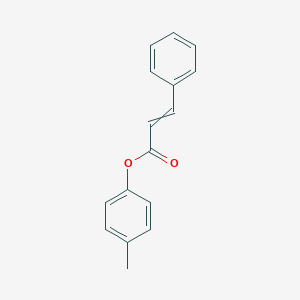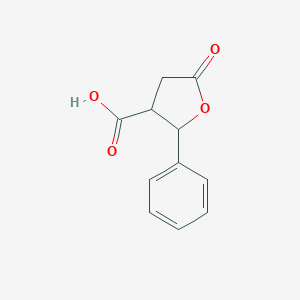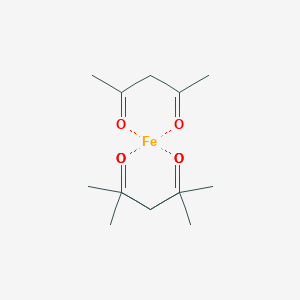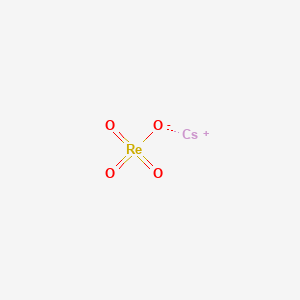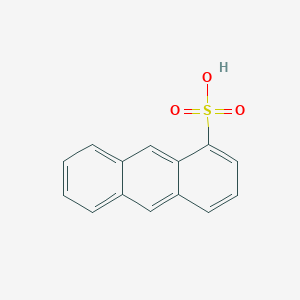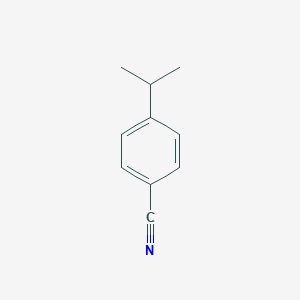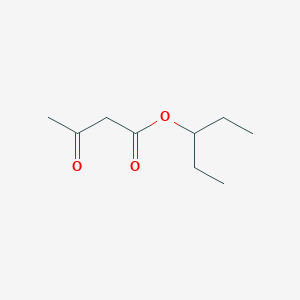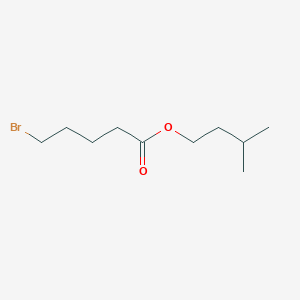
Hydroxymethyldeoxyuridine triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxymethyldeoxyuridine triphosphate (HMDUTP) is a nucleotide analogue that has gained significant interest in scientific research due to its potential applications in various fields such as cancer therapy, DNA sequencing, and epigenetic studies. HMDUTP is a modified form of deoxyuridine triphosphate (dUTP), where the methyl group is replaced with a hydroxymethyl group. This modification makes HMDUTP a unique tool for studying DNA replication, repair, and modification.
Mechanism of Action
Hydroxymethyldeoxyuridine triphosphate exerts its effects by incorporating into the DNA during replication. The hydroxymethyl group in Hydroxymethyldeoxyuridine triphosphate makes it a poor substrate for the DNA polymerase enzyme, which leads to the inhibition of DNA synthesis. Hydroxymethyldeoxyuridine triphosphate can also be incorporated into the DNA during repair processes, leading to the modification of the DNA structure.
Biochemical and Physiological Effects:
Hydroxymethyldeoxyuridine triphosphate has been shown to have various biochemical and physiological effects. In cancer cells, Hydroxymethyldeoxyuridine triphosphate induces DNA damage and cell death, leading to the inhibition of tumor growth. Hydroxymethyldeoxyuridine triphosphate has also been shown to induce DNA demethylation, leading to changes in gene expression and cellular differentiation.
Advantages and Limitations for Lab Experiments
Hydroxymethyldeoxyuridine triphosphate has several advantages for lab experiments, including its ability to selectively label DNA modifications and its potential use in cancer therapy. However, Hydroxymethyldeoxyuridine triphosphate has some limitations, including its low stability and high cost.
Future Directions
There are several future directions for Hydroxymethyldeoxyuridine triphosphate research. One potential direction is the development of new methods for Hydroxymethyldeoxyuridine triphosphate synthesis that are more efficient and cost-effective. Another direction is the investigation of Hydroxymethyldeoxyuridine triphosphate's effects on epigenetic modifications and gene expression. Additionally, the use of Hydroxymethyldeoxyuridine triphosphate in combination with other drugs for cancer therapy is an area of active research.
Conclusion:
In conclusion, Hydroxymethyldeoxyuridine triphosphate is a nucleotide analogue that has gained significant interest in scientific research due to its potential applications in various fields such as cancer therapy and DNA sequencing. Hydroxymethyldeoxyuridine triphosphate's unique structure and properties make it a valuable tool for studying DNA replication, repair, and modification. However, further research is needed to fully understand Hydroxymethyldeoxyuridine triphosphate's effects and potential applications.
Synthesis Methods
Hydroxymethyldeoxyuridine triphosphate can be synthesized using various chemical methods, including enzymatic and chemical synthesis. The most common method involves the enzymatic conversion of dUTP to Hydroxymethyldeoxyuridine triphosphate using the enzyme dUTPase and hydroxymethyltransferase. The chemical synthesis of Hydroxymethyldeoxyuridine triphosphate involves the modification of dUTP using chemical reagents such as formaldehyde and sodium borohydride.
Scientific Research Applications
Hydroxymethyldeoxyuridine triphosphate has various applications in scientific research. One of the primary applications is in cancer therapy. Hydroxymethyldeoxyuridine triphosphate has been shown to inhibit the growth of cancer cells by incorporating into the DNA and disrupting the replication process. Hydroxymethyldeoxyuridine triphosphate has also been used in DNA sequencing, where it acts as a fluorescent label for detecting DNA modifications such as methylation.
properties
CAS RN |
14167-70-5 |
|---|---|
Molecular Formula |
C10H17N2O15P3 |
Molecular Weight |
498.17 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O15P3/c13-3-5-2-12(10(16)11-9(5)15)8-1-6(14)7(25-8)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,6-8,13-14H,1,3-4H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t6-,7+,8+/m0/s1 |
InChI Key |
RLHFVRMIEVOHOR-XLPZGREQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Other CAS RN |
14167-70-5 |
synonyms |
5-hydroxymethyl-2'-deoxyuridine 5'-triphosphate hmdUTP hydroxymethyldeoxyuridine triphosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




